2-(4-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(4-Methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiourea and bromine in an acidic medium.
Ether Formation: 4-Methoxyphenol is reacted with 2-bromoacetyl bromide to form 2-(4-methoxyphenoxy)acetyl bromide.
Amide Bond Formation: The final step involves the reaction of 2-(4-methoxyphenoxy)acetyl bromide with the thiazole derivative in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Boron tribromide, dichloromethane.
Major Products
Oxidation: 2-(4-hydroxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide.
Reduction: 2-(4-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethylamine.
Substitution: 2-(4-hydroxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its structure suggests it might interact with proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, 2-(4-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide could be explored for its pharmacological properties. Its structure indicates potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanol
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Methylphenyl)-1,3-thiazole
Uniqueness
Compared to these similar compounds, 2-(4-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-15-3-5-16(6-4-15)21-23-17(14-27-21)11-12-22-20(24)13-26-19-9-7-18(25-2)8-10-19/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
InChI Key |
OQEWMAYINLPFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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